3,5-Diacetylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Diacetylaniline, such as 3,5-dimethylaniline, involves improved reaction steps including acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction, leading to an efficient synthesis process with a high yield and purity (Chen Hong-bo, 2010).
Molecular Structure Analysis
The molecular structure of 3,5-Diacetylaniline and its derivatives is crucial for understanding their reactivity and properties. Structural analyses often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. These techniques provide insights into the conformational preferences of the compound and its potential interactions in complex chemical environments.
Chemical Reactions and Properties
3,5-Diacetylaniline undergoes various chemical reactions, including selective acetylation, which demonstrates its reactivity towards different functional groups. The compound's ability to participate in selective reactions makes it a versatile reagent in organic synthesis. For instance, selective acetylation of less hindered amino groups has been described, showcasing the compound's utility in synthetic chemistry (Y. Murakami et al., 1997).
Scientific Research Applications
-
Neurodevelopmental Toxicity Studies
- Application: 3,5-DMA is used in studies investigating its effects on neural oxidative stress and neurodevelopmental toxicity .
- Method: In vitro cell cultures of primary cortical neurons are used to observe whether 3,5-DMA and its metabolites cause neuronal cytotoxicity and affect neurite structural development .
- Results: With increasing concentrations of 3,5-DMA, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased . In vivo studies in pregnant rats suggested that exposure to 3,5-DMA led to fetal cerebral cortex thinning .
-
Precursor to Dyes
- Application: Similar to N,N-Dimethylaniline (DMA), 3,5-DMA could potentially be used as a precursor to commercially important triarylmethane dyes .
- Method: The exact method would depend on the specific dye being synthesized, but it would likely involve reactions with other organic compounds under controlled conditions .
- Results: The result would be the production of a specific dye, such as malachite green or crystal violet .
-
Manufacture of Dyes
- Application: 3,5-DMA is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
- Method: The exact method would depend on the specific dye being synthesized, but it would likely involve reactions with other organic compounds under controlled conditions .
- Results: The result would be the production of a specific dye, such as malachite green or crystal violet .
-
Curing of Polyester and Vinyl Ester Resins
- Application: 3,5-DMA serves as a promoter in the curing of polyester and vinyl ester resins .
- Method: The exact method would depend on the specific resin being cured, but it would likely involve the addition of 3,5-DMA to the resin mixture before the curing process .
- Results: The result would be a cured resin with improved properties, such as increased hardness or reduced curing time .
Safety And Hazards
properties
IUPAC Name |
1-(3-acetyl-5-aminophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVYQFMQZZYSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007615 | |
Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetylaniline | |
CAS RN |
87533-49-1, 87933-49-1 | |
Record name | Ethanone, 1,1'-(5-amino-1,3-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cni H1894 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.